molecular formula C8H16N2 B1396044 3-(Pyrrolidin-1-yl)cyclobutan-1-amine CAS No. 952417-62-8

3-(Pyrrolidin-1-yl)cyclobutan-1-amine

货号: B1396044
CAS 编号: 952417-62-8
分子量: 140.23 g/mol
InChI 键: SDCMTTFEMUUERF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyrrolidin-1-yl)cyclobutan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a cyclobutane ring, a strained carbocycle known to enhance potency and improve metabolic stability in drug candidates, fused with a pyrrolidine moiety, a nitrogen-containing heterocycle that is one of the most common fragments found in approved pharmaceuticals . This hybrid structure makes it a valuable scaffold for exploring novel bioactive molecules. The core cyclobutane-pyrrolidine structure is recognized for its applications in scientific research, particularly as a building block for the stereoselective synthesis of more complex molecules . While specific biological data for this compound is limited in the public domain, a closely related stereospecific analog, (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, has been identified in research as a potent and selective κ-opioid receptor (KOR) antagonist . This suggests potential research applications for this compound class in areas such as pain management and the study of substance use disorders . The mechanism of action for such compounds typically involves high-affinity interaction with specific biological targets, such as G-protein coupled receptors, modulating signaling pathways by preventing natural agonists from binding . Researchers utilize this compound and its derivatives as key intermediates in the development of potential therapeutics, leveraging the pyrrolidine ring to influence binding affinity and the cyclobutane ring to fine-tune the molecule's three-dimensional properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCMTTFEMUUERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation Methods

Ring Contraction of Pyrrolidines via Iodonitrene Chemistry

The most prominent and well-documented preparation method involves the stereoselective ring contraction of pyrrolidine derivatives to form substituted cyclobutanes, including 3-(Pyrrolidin-1-yl)cyclobutan-1-amine. This method was developed and reported in the Journal of the American Chemical Society (2021) and involves the following key steps:

  • Starting Materials: Pyrrolidine derivatives
  • Reagents: Hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate as an ammonia surrogate
  • Solvent: 2,2,2-Trifluoroethanol (TFE) was found optimal due to its ability to form hydrogen-bonded adducts with iodine(III) reagents, enhancing reactivity
  • Conditions: Typically room temperature or mild heating under controlled conditions
Mechanistic Insights
  • The reaction proceeds via in situ generation of an iodonitrene species that electrophilically aminates the pyrrolidine nitrogen, forming a 1,1-diazene intermediate.
  • Nitrogen extrusion from this intermediate generates a 1,4-biradical species, which undergoes rapid intramolecular cyclization to form the cyclobutane ring.
  • The process is highly stereoselective and preserves stereochemical information from the starting pyrrolidine.
  • Radical trapping experiments confirm the involvement of radical intermediates.
Yields and Stereoselectivity
  • Yields for cyclobutane formation range from moderate to good (24–69%) depending on substrate and reaction conditions.
  • Diastereomeric ratios (dr) and enantiomeric excess (ee) values are often excellent (>20:1 dr, >97% ee), indicating high stereocontrol.
Representative Data Table of Reaction Conditions and Outcomes
Entry Pyrrolidine Substrate Iodine(III) Reagent Ammonia Source Solvent Yield (%) dr ee (%) Notes
1 Simple pyrrolidine HTIB (2.5 equiv) Ammonium carbamate (8 equiv) TFE 69 >20:1 97 Optimal conditions
2 Optically pure spirooxindole pyrrolidine HTIB Ammonium carbamate TFE 46 >20:1 97 Good stereocontrol
3 cis-substituted pyrrolidine-2,5-dicarboxylate HTIB Ammonium carbamate TFE 39 - - Stereoinformation retained
4 Other substituted pyrrolidines HTIB Ammonium carbamate TFE 24–32 >20:1 >97 Lower yield but excellent stereoselectivity

This method is notable for its functional group tolerance and applicability to complex pyrrolidine substrates, enabling synthesis of cyclobutanes with multiple stereocenters.

Alternative Synthetic Approaches and Related Methods

While the ring contraction method is the most direct and stereoselective, other synthetic routes to related cyclobutane amines involve:

  • Cycloaddition Reactions:
    [3 + 2] Cycloaddition of olefins with imines catalyzed by silver/phosphine complexes to form pyrrolidine intermediates, which can then be transformed into cyclobutanes via ring contraction or other rearrangements.

  • Functional Group Transformations:
    Subsequent functional group manipulations such as hydrolysis, acylation, and dealkoxycarboxylation can be applied to cyclobutane intermediates to yield derivatives structurally related to this compound or its analogues.

  • Catalyst and Reagent Variations:
    Use of other hypervalent iodine reagents or nitrogen sources can influence yield and selectivity, but hydroxy(tosyloxy)iodobenzene remains preferred due to its leaving group properties facilitating iodonitrene formation.

Summary Table of Preparation Method Characteristics

Aspect Description
Core Strategy Ring contraction of pyrrolidines via iodonitrene-mediated nitrogen transfer
Key Reagents Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate
Solvent 2,2,2-Trifluoroethanol (TFE)
Reaction Type Electrophilic amination, nitrogen extrusion, radical ring closure
Yield Range 24–69%
Stereoselectivity High (dr >20:1, ee >97%)
Mechanism Formation of 1,1-diazene intermediate → 1,4-biradical → cyclobutane
Functional Group Tolerance Good, applicable to various substituted pyrrolidines
Applications Synthesis of biologically relevant cyclobutanes, including formal synthesis of natural products

Research Findings and Practical Notes

  • The ring contraction method represents a significant advancement in the stereoselective synthesis of cyclobutanes, preserving chiral information from pyrrolidine precursors.
  • The choice of solvent and iodine(III) reagent is critical for optimizing yield and selectivity, with TFE and HTIB being optimal.
  • Radical intermediates play a key role, as evidenced by radical trapping experiments and formation of β-fragmentation side products.
  • This method enables access to cyclobutanes that are challenging to synthesize by other means, including those with multiple stereocenters and functional groups.
  • The methodology has been successfully applied in the formal synthesis of complex natural products such as piperarborenine B, highlighting its synthetic utility.

化学反应分析

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.

科学研究应用

3-(Pyrrolidin-1-yl)cyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic uses, particularly in drug discovery and development.

    Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

相似化合物的比较

3-(Piperidin-1-yl)cyclobutan-1-amine

  • Structure : Cyclobutane substituted with a six-membered piperidine ring.
  • Molecular Formula : C₉H₁₆N₂ (inferred from ).
  • Applications: Piperidine derivatives are common in pharmaceuticals (e.g., analgesics), suggesting this analog may have broader bioavailability.

1-Cyclopropylpyrrolidin-3-amine

  • Structure : Pyrrolidine substituted with a cyclopropyl group.
  • Molecular Formula : C₇H₁₄N₂; MW : 126.20 g/mol ().
  • Key Differences :
    • Substituent : Cyclopropyl introduces high ring strain and rigidity, which could improve binding selectivity in drug design.
    • Safety Profile : Requires stringent handling (gloves, eye protection) due to acute toxicity risks.

3-(Pyrrolidin-1-ylmethyl)cyclobutanamine

  • Structure : Cyclobutane with a pyrrolidinylmethyl spacer.
  • Molecular Formula : C₉H₁₈N₂; MW : 154.26 g/mol ().
  • Synthetic Utility: The extended structure offers more sites for functionalization compared to the target compound.

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

  • Structure : Cyclobutane fused with a triazolopyridine heterocycle.
  • Molecular Formula : C₁₀H₁₆N₄; MW : 192.26 g/mol ().
  • Key Differences :
    • Aromaticity : The triazole-pyridine system enables π-π stacking interactions, useful in kinase inhibitor design.
    • Complexity : Higher molecular weight and nitrogen content may limit solubility.

3-Methylcyclobutan-1-amine

  • Structure : Simple cyclobutane with a methyl group.
  • Molecular Formula : C₅H₁₁N; MW : 85.15 g/mol ().
  • Key Differences :
    • Simplicity : Lacks the pyrrolidine moiety, reducing basicity and hydrogen-bonding capacity.
    • Applications : Likely used as a building block rather than a bioactive compound.

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
3-(Pyrrolidin-1-yl)cyclobutan-1-amine C₈H₁₄N₂ 138.21 Pyrrolidine Moderate lipophilicity, rigid backbone
3-(Piperidin-1-yl)cyclobutan-1-amine C₉H₁₆N₂ 156.24 Piperidine Higher stability, lower steric strain
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl High ring strain, acute toxicity
3-(Pyrrolidin-1-ylmethyl)cyclobutanamine C₉H₁₈N₂ 154.26 Pyrrolidinylmethyl Enhanced lipophilicity
Triazolopyridine derivative C₁₀H₁₆N₄ 192.26 Triazolopyridine Aromatic, kinase inhibitor potential

Research Implications

  • Drug Design : The target compound’s rigid structure is advantageous for conformational restriction in lead optimization.
  • Limitations : Lack of direct pharmacological data (e.g., IC₅₀, solubility) hampers mechanistic insights.

生物活性

3-(Pyrrolidin-1-yl)cyclobutan-1-amine, a cyclic amine compound characterized by its unique structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_{8}H14_{14}N2_{2}
  • Molecular Weight : Approximately 142.21 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a pyrrolidine moiety, contributing to its distinct steric and electronic properties.

Pharmacological Potential

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant biological activity in various pharmacological contexts. These include:

  • Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, suggesting that this compound may also possess similar properties.
  • Antidepressant Activity : Some structural analogs are being investigated for their antidepressant effects, indicating a potential therapeutic application for mood disorders.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, including hydrolases and oxidoreductases. These interactions can lead to metabolic transformations that influence cellular processes.
  • Cell Signaling Modulation : It has been observed that this compound can modulate key signaling pathways by interacting with kinases and phosphatases, affecting downstream signaling cascades.
  • Gene Expression Regulation : By binding to transcription factors, this compound can alter gene expression related to metabolic pathways and cellular function.

Study on Neuroprotective Effects

A study investigating the neuroprotective effects of pyrrolidine derivatives found that certain compounds could significantly reduce neuronal apoptosis in vitro. The study suggested that these compounds might enhance cell viability under stress conditions, indicating a protective role against neurodegenerative diseases.

Antidepressant Activity Investigation

In a preclinical trial assessing the antidepressant potential of related compounds, researchers noted a marked improvement in depressive-like behaviors in animal models treated with pyrrolidine derivatives. This study supports the hypothesis that this compound could be explored further for mood disorder treatments.

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Properties
2-(Pyrrolidin-1-yl)cyclobutan-1-amineCyclobutane derivativePotential neuroprotective effects
1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amineEthyl-substituted cyclobutaneInvestigated for antidepressant activity
3-(Aminopropyl)pyrrolidineLinear amineUsed as an intermediate in organic synthesis

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyrrolidin-1-yl)cyclobutan-1-amine, and how can yield and purity be improved?

  • The compound can be synthesized via reductive amination or alkylation of cyclobutan-1-amine derivatives with pyrrolidine precursors. Key factors include:

  • Catalyst selection : Transition metal catalysts (e.g., palladium) may enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve intermediate stability .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
    • Purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic and computational methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm cyclobutane and pyrrolidine ring integration.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C7_7H14_{14}N2_2) .
  • Infrared (IR) Spectroscopy : Identifies amine (-NH2_2) and C-N stretching vibrations .
  • InChI Key/SMILES : Use standardized identifiers (e.g., InChIKey=IBJABZBSRHEDFM-UHFFFAOYSA-N) for database cross-referencing .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50_{50}) .
  • Purity verification : HPLC or LC-MS analysis eliminates batch variability due to impurities .
  • Structural analogs : Compare activity profiles of derivatives like 3-(difluoromethyl)cyclobutan-1-amine to isolate functional group effects .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess metabolic stability .
  • Cytotoxicity : MTT assays in NIH/3T3 fibroblasts determine IC50_{50} values .
  • Genotoxicity : Ames test or comet assay for DNA interaction potential .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

  • Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances binding to hydrophobic enzyme pockets .
  • Cyclobutane ring expansion : Replacing cyclobutane with cyclohexane reduces steric strain but may lower target affinity .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational models predict bioactivity changes from substituent modifications .

Q. What strategies identify biological targets for this compound?

  • Kinase profiling : Screen against kinase panels (e.g., TRK, EGFR) using competitive binding assays .
  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate protein interactomes .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like GPCRs .

Q. Which in vivo models are appropriate for evaluating therapeutic potential?

  • Cancer models : Xenograft mice with HT-29 (colon cancer) or A549 (lung cancer) assess tumor growth inhibition .
  • Pharmacokinetics (PK) : Measure plasma half-life and bioavailability in Sprague-Dawley rats .
  • Blood-brain barrier (BBB) penetration : Utilize MDCK-MDR1 monolayers or in situ brain perfusion .

Q. How can molecular dynamics (MD) simulations elucidate interaction mechanisms?

  • Force fields : AMBER or CHARMM simulate ligand-receptor complexes over 100+ ns trajectories .
  • Binding free energy : MM-PBSA/GBSA calculations quantify contributions from van der Waals and electrostatic interactions .
  • Allosteric modulation : Identify secondary binding pockets via conformational sampling .

Methodological Resources

  • Synthetic Protocols : Reductive amination protocols from and .
  • Safety Data : Handling guidelines from and .
  • Computational Tools : SDF/MOL files for docking studies ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)cyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)cyclobutan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。